4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
CAS No.: 94063-92-0
Cat. No.: VC0016383
Molecular Formula: C₂₆H₂₃NO₉
Molecular Weight: 493.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94063-92-0 |
|---|---|
| Molecular Formula | C₂₆H₂₃NO₉ |
| Molecular Weight | 493.46 |
| IUPAC Name | [(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
| Standard InChI | InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1 |
| SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Introduction
Chemical Structure and Properties
Structural Components and Nomenclature
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside consists of a mannopyranoside core with three key modifications: a 4-nitrophenyl group at the anomeric position, a benzylidene acetal protecting the 4,6-positions, and a benzoyl group at the 2-position. The compound maintains the α-configuration at the anomeric center, which is critical for its biological activity and interactions with target enzymes. The structural arrangement of these groups creates a unique spatial configuration that influences the compound's reactivity and binding properties in biochemical systems.
The key structural elements include:
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A mannopyranoside sugar core
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A 4-nitrophenyl aglycon at the anomeric position
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A 4,6-O-benzylidene acetal protecting group
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A 2-O-benzoyl ester group
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Free hydroxyl groups at positions 3
Physical and Chemical Properties
Based on its structural components, 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is expected to have the following physicochemical properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C26H23NO9 | Derived from parent compound with added benzoyl group |
| Molecular Weight | Approx. 493.46 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Typical for benzoylated carbohydrates |
| Solubility | Soluble in DMF, DMSO, moderately soluble in acetonitrile, poorly soluble in water | Benzoyl group increases lipophilicity |
| Optical Rotation | [α]D20 expected to be positive | Characteristic of α-mannosides |
| Stability | Sensitive to strong bases | Due to presence of benzoyl ester group |
| UV Absorption | λmax around 265-275 nm | Due to aromatic and nitrophenyl groups |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside typically follows a multi-step approach, building upon established methods for related mannopyranoside derivatives. The synthetic pathway typically begins with the preparation of 4,6-O-benzylidene protected mannopyranoside, followed by selective benzoylation at the 2-position.
A general synthetic approach likely follows these key steps:
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Protection of the 4,6-positions of a mannopyranoside derivative with benzylidene acetal using benzaldehyde dimethyl acetal and acid catalysis
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Selective benzoylation of the 2-position using benzoyl chloride under controlled conditions
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Introduction of the 4-nitrophenyl group at the anomeric position through glycosylation reactions
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Purification of the final product through crystallization or column chromatography
The regioselective benzoylation at the 2-position requires careful control of reaction conditions to avoid multiple benzoylation products. The 2-position in mannopyranosides often shows enhanced reactivity compared to the 3-position due to steric and electronic factors .
Purification Techniques
Purification of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside presents several challenges due to potential formation of regioisomers during the benzoylation step. The following techniques are commonly employed:
| Purification Method | Conditions | Advantages |
|---|---|---|
| Column Chromatography | Typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients | Allows separation of regioisomers and partially benzoylated byproducts |
| Recrystallization | From ethanol/water or acetone/hexane systems | Yields high-purity crystals suitable for X-ray analysis |
| Preparative HPLC | Reverse-phase C18 columns with acetonitrile/water gradients | High resolution separation of closely related derivatives |
Similar purification approaches have been demonstrated in the preparation of related compounds, such as in the synthesis of p-nitrophenyl α-maltopentaoside derivatives where careful separation of benzoylated intermediates was required .
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is governed by its functional groups and their electronic/steric influences. The compound exhibits several key reactive sites:
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The 4-nitrophenyl glycosidic bond serves as a leaving group in enzymatic hydrolysis reactions
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The benzoyl ester at C-2 is susceptible to base-catalyzed hydrolysis
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The benzylidene acetal can undergo acid-catalyzed hydrolysis or reductive ring-opening
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The free 3-OH group can participate in further derivatization reactions
Similar to its related compounds, this mannopyranoside derivative likely undergoes conformational changes influenced by the rigid benzylidene ring system. The benzylidene group locks the pyranose ring in specific conformations, which has implications for its reactivity in glycosylation reactions and interactions with enzymes .
Common Transformations
The compound can undergo various chemical transformations, similar to those observed with related mannopyranoside derivatives:
The benzylidene acetal group significantly influences the conformational properties of the mannopyranoside ring, potentially directing the formation of specific glycosidic bonds during synthetic applications.
Biological Activity and Applications
Enzyme Interactions
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside likely serves as a substrate or inhibitor for various glycosidases, particularly α-mannosidases. The presence of the 2-benzoyl group would be expected to modify the binding characteristics compared to the unmodified mannopyranoside.
| Enzyme | Interaction Type | Effect of 2-Benzoyl Group |
|---|---|---|
| α-Mannosidase | Substrate/inhibitor | Likely decreases hydrolysis rate due to steric hindrance |
| Glycosyltransferases | Potential donor/acceptor | Modifies regioselectivity of glycosylation reactions |
| Carbohydrate-binding proteins | Ligand | Alters binding affinity through hydrophobic interactions |
The 4-nitrophenyl group functions as a chromogenic leaving group, allowing for spectrophotometric detection when cleaved by enzymes. This property makes the compound valuable for enzyme activity assays, similar to other nitrophenyl glycosides used in biochemical research.
Research Applications
The compound finds applications in various research contexts:
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Enzyme Activity Assays: The release of 4-nitrophenol upon enzymatic hydrolysis allows for spectrophotometric quantification of enzyme activity.
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Structure-Activity Relationship Studies: The 2-benzoyl group provides insights into how substrate modifications affect enzyme recognition and catalysis.
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Glycosyltransferase Substrates: May serve as donors or acceptors in enzymatic glycosylation reactions, with the benzoyl group modulating reactivity.
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Conformational Analysis: The rigid benzylidene ring system, combined with the 2-benzoyl group, creates a defined three-dimensional structure useful for studying carbohydrate conformations and their biological implications .
Spectroscopic and Analytical Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides crucial structural information about 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside. Expected key NMR signals would include:
| Signal Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant |
|---|---|---|---|
| Anomeric proton (H-1) | δ 5.8-6.0 | singlet or doublet | J1,2 ≈ 1.5-2.0 Hz |
| H-2 (adjacent to benzoyl) | δ 5.4-5.6 | doublet of doublets | J1,2 ≈ 1.5-2.0 Hz, J2,3 ≈ 3.0-3.5 Hz |
| Benzylidene acetal CH | δ 5.5-5.7 | singlet | - |
| Aromatic protons | δ 7.2-8.2 | complex multiplets | - |
| Nitrophenyl protons | δ 7.2-8.2 | AA'BB' system | - |
The 13C NMR spectrum would feature characteristic signals for the carbonyl carbon of the benzoyl group (δ ~165-170 ppm), the anomeric carbon (δ ~95-100 ppm), and the benzylidene acetal carbon (δ ~100-102 ppm).
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
| Ion Type | Expected m/z | Fragment |
|---|---|---|
| [M+NH4]+ | Approx. 511 | Ammonium adduct of molecular ion |
| [M+Na]+ | Approx. 516 | Sodium adduct of molecular ion |
| [M-C7H5O]+ | Approx. 371 | Loss of benzoyl group |
| [C7H5O]+ | 105 | Benzoyl fragment |
| [C13H11]+ | 167 | Benzylidene fragment |
These characteristic fragments would assist in structural confirmation and purity assessment of the synthesized compound.
Comparison with Related Compounds
Structural Analogs
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside belongs to a family of mannopyranoside derivatives with varying protection patterns. Comparing it with structural analogs provides insights into structure-activity relationships:
| Compound | Key Structural Difference | Effect on Properties |
|---|---|---|
| 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside | Lacks 2-benzoyl group | More hydrophilic, different enzyme substrate properties |
| 4-Nitrophenyl 2,3-dibenzoyl-4,6-O-benzylidene-α-D-mannopyranoside | Additional benzoyl at C-3 | Further increased lipophilicity, more rigid conformation |
| 4-Nitrophenyl 2-benzoyl-α-D-mannopyranoside | Lacks benzylidene protection | Different conformational properties, increased flexibility |
| 4-Nitrophenyl α-D-mannopyranoside | No protecting groups | Standard substrate for α-mannosidase assays, more water-soluble |
Conformational Analysis
The presence of both the benzylidene acetal and the 2-benzoyl group significantly impacts the conformational landscape of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside. Research on related compounds indicates that the 4,6-O-benzylidene protection locks the pyranose ring in specific conformations:
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The benzylidene-protected mannopyranoside typically adopts a 1C4 conformation, constraining the ring's flexibility .
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The 2-benzoyl group further influences the conformational preference, potentially through steric interactions with neighboring groups.
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These conformational constraints have important implications for the compound's reactivity as a glycosyl donor or acceptor in synthetic applications.
These conformational properties distinguish the compound from its glucopyranoside counterparts, which typically adopt different preferred conformations (such as B2,5) .
Research Challenges and Future Directions
Several challenges and opportunities exist in research involving 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside:
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Synthetic Optimization: Developing more efficient and stereoselective synthetic routes to prepare the compound in high yields and purity.
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Enzyme Specificity Studies: Investigating how the 2-benzoyl modification affects recognition by different glycosidases and glycosyltransferases.
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Conformational Analysis: Further exploring the conformational landscape using advanced techniques like VT-NMR and computational modeling to understand structure-activity relationships.
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Applications in Glycobiology: Exploring the compound's potential as a tool for studying mannose-processing enzymes relevant to various diseases.
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Development of Derivatives: Creating new analogs with modified protective groups or aglycon moieties to expand the toolkit for glycobiology research.
Future research might focus on developing libraries of selectively protected mannopyranoside derivatives for structure-activity relationship studies in enzyme catalysis and inhibition.
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